molecular formula C15H12N2S B8657971 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole CAS No. 17453-15-5

2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole

Cat. No.: B8657971
CAS No.: 17453-15-5
M. Wt: 252.3 g/mol
InChI Key: QKEWARKERGCIRH-UHFFFAOYSA-N
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Description

2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group on the phenyl ring and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylbenzoic acid hydrazide with phenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research has indicated possible applications in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism by which 2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.

    2-(2-Methylphenyl)-1H-indole-6-carboximidamide: Contains an indole ring instead of a thiadiazole ring.

Uniqueness

2-Phenyl-5-(o-tolyl)-1,3,4-thiadiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which imparts distinct chemical and biological properties

Properties

CAS No.

17453-15-5

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-(2-methylphenyl)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C15H12N2S/c1-11-7-5-6-10-13(11)15-17-16-14(18-15)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

QKEWARKERGCIRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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